molecular formula C14H15BrO2S B2476443 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone CAS No. 314769-58-9

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone

Cat. No.: B2476443
CAS No.: 314769-58-9
M. Wt: 327.24
InChI Key: RDHYEJFFAJGIHF-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone is an organic compound that features a bromophenylthio group attached to a cyclohexenone ring

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHYEJFFAJGIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC2=CC=C(C=C2)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone typically involves the reaction of 4-bromothiophenol with a suitable cyclohexenone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone involves its interaction with specific molecular targets. The bromophenylthio group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing a thiophene ring exhibit similar chemical properties and applications.

    Cyclohexenone Derivatives: Compounds with a cyclohexenone core structure share similar reactivity and synthetic routes.

Uniqueness

2-((4-Bromophenyl)thio)-3-hydroxy-5,5-dimethylcyclohex-2-enone is unique due to the presence of both a bromophenylthio group and a cyclohexenone ring, which confer distinct chemical and biological properties

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